2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester
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Overview
Description
2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an acetylamino group, a phenylmethoxy group, and a methyl ester group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester typically involves the following steps:
Methoxylation: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable methylating agent such as methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or using a reagent like thionyl chloride followed by methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with active sites, while the phenylmethoxy group can participate in hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
2-(Acetylamino)-benzoic Acid Methyl Ester: Lacks the phenylmethoxy group, resulting in different chemical properties and biological activity.
5-(Phenylmethoxy)-benzoic Acid Methyl Ester:
2-(Amino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester: The acetylamino group is replaced with an amino group, altering its chemical behavior and interactions.
Uniqueness: 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester is unique due to the combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetylamino and phenylmethoxy groups allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
methyl 2-acetamido-5-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNTUSTMIVJOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740075 |
Source
|
Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340291-79-4 |
Source
|
Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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